4-メチルピリダジン-3-カルボン酸

説明

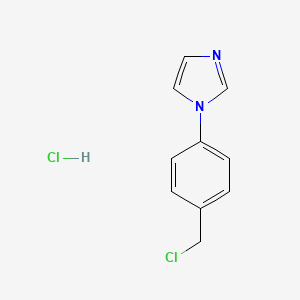

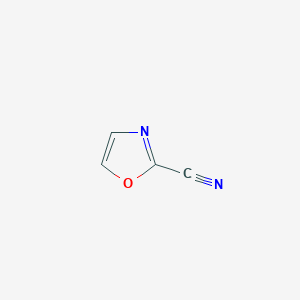

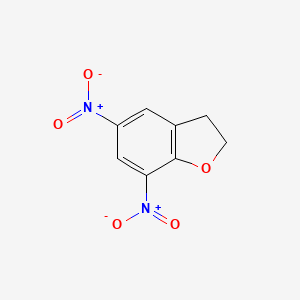

“4-Methylpyridazine-3-carboxylic acid” is a chemical compound with the linear formula C7H7NO2 . It is also known as "4-Methylnicotinic acid" .

Synthesis Analysis

There are several methods for synthesizing pyridazines, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods involve the use of copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “4-Methylpyridazine-3-carboxylic acid” is characterized by the empirical formula C7H7NO2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

“4-Methylpyridazine-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 138.13 . The compound should be stored in a refrigerator .

科学的研究の応用

創薬

4-メチルピリダジン-3-カルボン酸は、創薬において重要な役割を果たす分子認識に貢献する特性を有しています。 その固有の極性、低いシトクロムP450阻害効果、および心臓hERGカリウムチャネルとの相互作用を減らす可能性は、新規医薬品の開発において価値があります .

抗炎症性医薬品

4-メチルピリダジン-3-カルボン酸の誘導体は、顕著な抗炎症活性を示すことが発見されています。 これは、新規抗炎症薬の開発における潜在的な候補となります .

化学薬品および材料の製造

この化合物は、除草剤、医薬品、染料、その他の特殊化学薬品を含む、幅広い化学薬品および材料の製造における重要な中間体として役立ちます .

ナノテクノロジー

4-メチルピリダジン-3-カルボン酸などのカルボン酸は、超音波照射によるカーボンナノチューブの表面改質を支援します。 この用途は、さまざまなナノテクノロジー用途において不可欠なポリマーナノ材料を製造する上で重要です .

作用機序

Target of Action

The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .

Mode of Action

The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .

Biochemical Pathways

It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.

Result of Action

The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylpyridazine-3-carboxylic acid. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment when handling this compound .

特性

IUPAC Name |

4-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAFTJUUSZDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601726 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25247-28-3 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)